molecular formula C11H10FN3O B8378241 N-(2-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxamide

N-(2-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxamide

Cat. No. B8378241
M. Wt: 219.21 g/mol
InChI Key: IJXCPBJIHVODNQ-UHFFFAOYSA-N
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Patent
US06235740B1

Procedure details

To ethyl-4-methyl-5-imidazolecarboxylate (5 g, 32.4 mmol) was added 20 mL of 2-fluoroaniline and potassium carbonate (8.9 g, 64.8 mmol). The reaction mixture was heated to reflux for 18 h then cooled to room temperature and concentrated in vacuo. Water and hexane were added and the precipitate filtered to give the crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[NH:10][CH:9]=[N:8][C:7]=1[CH3:11])=[O:5])C.C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21]>>[F:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][C:4]([C:6]1[N:10]=[CH:9][NH:8][C:7]=1[CH3:11])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=CN1)C
Name
Quantity
8.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water and hexane were added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(=O)C=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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